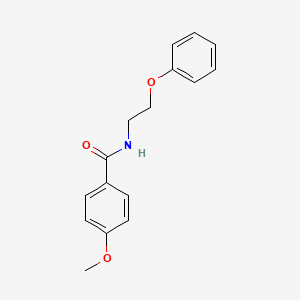![molecular formula C20H23FN2O2 B5230454 1-[(2-fluorophenoxy)acetyl]-4-(2-phenylethyl)piperazine](/img/structure/B5230454.png)
1-[(2-fluorophenoxy)acetyl]-4-(2-phenylethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-fluorophenoxy)acetyl]-4-(2-phenylethyl)piperazine, also known as FPPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely used in scientific research for its potential therapeutic applications.
作用機序
The exact mechanism of action of 1-[(2-fluorophenoxy)acetyl]-4-(2-phenylethyl)piperazine is not fully understood. However, it has been suggested that it acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. 1-[(2-fluorophenoxy)acetyl]-4-(2-phenylethyl)piperazine may also affect the levels of other neurotransmitters such as dopamine and norepinephrine, which are also implicated in the pathophysiology of psychiatric disorders.
Biochemical and Physiological Effects:
1-[(2-fluorophenoxy)acetyl]-4-(2-phenylethyl)piperazine has been shown to have various biochemical and physiological effects. It has been found to increase the levels of serotonin, dopamine, and norepinephrine in certain brain regions. It may also affect the levels of various hormones such as cortisol and prolactin. However, the exact effects of 1-[(2-fluorophenoxy)acetyl]-4-(2-phenylethyl)piperazine on these systems are still not fully understood.
実験室実験の利点と制限
1-[(2-fluorophenoxy)acetyl]-4-(2-phenylethyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in pure form using column chromatography. It has also been shown to have a high affinity for serotonin receptors, making it a potential candidate for the development of new psychiatric medications. However, 1-[(2-fluorophenoxy)acetyl]-4-(2-phenylethyl)piperazine also has some limitations. It has been found to have some toxicity in animal studies, and its effects on humans are not fully understood.
将来の方向性
There are several future directions for the study of 1-[(2-fluorophenoxy)acetyl]-4-(2-phenylethyl)piperazine. One area of research is the development of new medications based on 1-[(2-fluorophenoxy)acetyl]-4-(2-phenylethyl)piperazine for the treatment of psychiatric disorders. Another area of research is the investigation of the long-term effects of 1-[(2-fluorophenoxy)acetyl]-4-(2-phenylethyl)piperazine on the brain and other physiological systems. Additionally, further studies are needed to understand the exact mechanism of action of 1-[(2-fluorophenoxy)acetyl]-4-(2-phenylethyl)piperazine and its potential therapeutic applications.
合成法
The synthesis of 1-[(2-fluorophenoxy)acetyl]-4-(2-phenylethyl)piperazine involves the reaction between 1-(2-fluorophenoxy)acetyl chloride and 1-(2-phenylethyl)piperazine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 1-[(2-fluorophenoxy)acetyl]-4-(2-phenylethyl)piperazine. The chemical structure of 1-[(2-fluorophenoxy)acetyl]-4-(2-phenylethyl)piperazine can be confirmed using various spectroscopic techniques such as NMR, IR, and mass spectrometry.
科学的研究の応用
1-[(2-fluorophenoxy)acetyl]-4-(2-phenylethyl)piperazine has been used in various scientific studies for its potential therapeutic applications. It has been found to have an affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. This makes it a potential candidate for the treatment of various psychiatric disorders such as depression, anxiety, and schizophrenia.
特性
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-(2-phenylethyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c21-18-8-4-5-9-19(18)25-16-20(24)23-14-12-22(13-15-23)11-10-17-6-2-1-3-7-17/h1-9H,10-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASGGLZQGRFCJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenoxy)-1-[4-(2-phenylethyl)piperazin-1-yl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B5230383.png)

![N-[(benzylamino)carbonothioyl]aspartic acid](/img/structure/B5230397.png)
![methyl 3-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-1-(2-furylmethyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5230398.png)

![rel-(1R,2R,4R)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}bicyclo[2.2.1]hept-5-ene-2-carboxamide trifluoroacetate](/img/structure/B5230408.png)


![4-butoxy-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5230431.png)


![4,4,5,5,5-pentafluoropentyl 4-[(4-iodophenyl)amino]-4-oxobutanoate](/img/structure/B5230471.png)
